REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](Cl)=O)=[CH:5][CH:4]=1.[NH2:13][NH:14][C:15]([NH2:17])=[S:16]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[S:16][C:15]([NH2:17])=[N:14][N:13]=2)=[CH:5][CH:4]=1
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Name
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|
Quantity
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3.05 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)CC(=O)Cl
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Name
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|
Quantity
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1.37 g
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Type
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reactant
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Smiles
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NNC(=S)N
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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CUSTOM
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Details
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quenched with water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with brine and 50% NaOH(aq)
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Type
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CUSTOM
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Details
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dried over
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Type
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CONCENTRATION
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Details
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MgSO4(s), and concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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COC1=CC=C(CC2=NN=C(S2)N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |